15Beta-hyfroxy-17beta-estradiol
Description
Contextualizing Estradiol (B170435) Metabolism and Hydroxylated Estrogens
The metabolism of 17β-estradiol, the most potent endogenous estrogen, is a critical process for regulating its biological activity and facilitating its excretion. nih.govnih.gov This biotransformation primarily occurs in the liver and involves a series of enzymatic reactions, with hydroxylation being a key initial step. wikipedia.orgnih.gov This process, catalyzed by various cytochrome P450 (CYP) enzymes, introduces a hydroxyl (-OH) group at different positions on the steroid's carbon skeleton, leading to a variety of estrogen metabolites with differing biological activities. wikipedia.org
The most extensively studied pathways are 2-hydroxylation and 4-hydroxylation, which produce catechol estrogens, and 16α-hydroxylation, which leads to estriol. wikipedia.org These pathways have been the subject of intense research due to their implications in both normal physiology and the development of hormone-dependent cancers. nih.govpitt.edu However, estradiol can be hydroxylated at numerous other positions, including the C6, C7, C15, and C16 positions, creating a diverse array of minor metabolites. wikipedia.org
The formation of these metabolites is highly dependent on the specific CYP enzymes present. For instance, CYP1A1, CYP1A2, and CYP3A4 are primarily involved in 2-hydroxylation, while CYP1B1 specifically catalyzes 4-hydroxylation. wikipedia.org During pregnancy, and particularly in the fetal liver, the enzymatic landscape is unique. The human fetal liver expresses high levels of specific steroid-metabolizing enzymes, such as CYP3A7, which is the major P450 enzyme in this tissue. nih.govoup.comnih.gov CYP3A7 is known to be active in steroid 16α-hydroxylation, a key step in the production of estriol, the primary estrogen of pregnancy. nih.govnih.gov While not definitively documented for 15β-hydroxylation of estradiol, the high steroidogenic and metabolic activity in the fetal liver suggests a potential site for the formation of less common metabolites. nih.govoup.com The function of most of these other hydroxylated metabolites, including 15β-hydroxy-17β-estradiol, remains to be elucidated. wikipedia.org
Historical Perspective on Endogenous Estrogen Metabolite Discovery
The scientific journey into understanding estrogens began with their isolation and has progressed to the identification of a complex web of metabolic products. The initial focus was on the primary estrogens: estrone (B1671321), 17β-estradiol, and estriol. As analytical techniques became more sophisticated throughout the mid-20th century, researchers began to uncover a wider array of metabolites.
The discovery of 15-hydroxylated steroids, particularly in the context of pregnancy and the perinatal period, marked an important expansion of this metabolic map. For instance, 15α-hydroxyestradiol was first isolated from human pregnancy urine in 1967. wikipedia.org Subsequent studies in the early 1970s began to explore its metabolism during human pregnancy. wikipedia.org Research from the same era also identified the formation of 15α-hydroxyestradiol from neutral steroid precursors. nih.gov
More specific to the 15β-configuration, research in the 1990s identified several 15β-hydroxysteroids as pathognomonic of certain adrenal disorders in human neonates. nih.gov Studies have detailed the synthesis of various 15β-hydroxysteroids, highlighting their importance as diagnostic markers for the human perinatal period. nih.gov These findings, although focused on pregnane (B1235032) derivatives rather than estrogens, established 15β-hydroxylation as a relevant metabolic pathway in humans, particularly in the neonatal stage. This historical context underscores that while the 15α-isomer of hydroxyestradiol was identified earlier in pregnancy urine, the 15β-hydroxylation pathway is also endogenously relevant, primarily documented in perinatal steroid metabolism.
Rationale for Investigating Specific 15β-hydroxylated Estrogen Metabolites
While direct investigation into the biological role of 15β-hydroxy-17β-estradiol is scarce, the rationale for studying such structurally modified estrogens can be inferred from related areas of research. A primary driver for the synthesis and evaluation of novel steroid derivatives is the search for compounds with selective biological activities, particularly as inhibitors of enzymes involved in steroid biosynthesis.
One such target is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme that catalyzes the conversion of the weaker estrogen, estrone, into the highly potent 17β-estradiol. nih.gov Inhibition of this enzyme is considered a promising therapeutic strategy for estrogen-dependent diseases. nih.gov Research in this area involves synthesizing modified estrone and estradiol derivatives to explore how structural changes affect their ability to bind to and inhibit the enzyme. For example, studies have been conducted on estrone-based compounds with substituents at the 15β-position to assess their potential as 17β-HSD1 inhibitors. oup.com This line of inquiry provides a clear rationale for the chemical synthesis of compounds like 15β-hydroxy-17β-estradiol to probe the active sites of steroidogenic enzymes and develop potential therapeutic agents with high specificity.
The table below presents data from a study on the synthesis of 15β-oxa-linked estrone derivatives, demonstrating the chemical feasibility and yields of modifications at this specific position.
Table 1: Synthesis of Selected 15β-Substituted Estrone Derivatives This interactive table details the synthesis of estrone derivatives modified at the 15β-position, as described in a study investigating potential 17β-HSD1 inhibitors. The data highlights the chemical processes and resulting yields.
| Compound Number | Starting Material | Reagents and Conditions | Product Name | Yield (%) |
|---|---|---|---|---|
| 9 | 3-Methoxy-15β-hydroxy-estra-1,3,5(10)-trien-17-one | Propane-1,3-diol | 3-Methoxy-15β-(3'-hydroxy)propoxy-estra-1,3,5(10)-trien-17-one | 80 |
| 19 | 3-Benzyloxy-15β-hydroxy-estra-1,3,5(10)-trien-17-one | 3-hydroxypropionitrile, 5% aqueous NaOH, CH2Cl2 | 3-Benzyloxy-15β-(2'-cyano)ethoxy-estra-1,3,5(10)-trien-17-one | 80 |
Data sourced from a 2019 study on the synthesis of potential 17β-HSD1 inhibitors. oup.com
Current Gaps in Knowledge Regarding 15β-hydroxy-17β-estradiol's Biological Significance
The most striking feature of the research landscape for 15β-hydroxy-17β-estradiol is the profound lack of information regarding its biological role. While its existence as an endogenous metabolite can be inferred from studies on perinatal steroid metabolism, its physiological or pathophysiological significance remains almost entirely unknown.
The primary knowledge gaps include:
Endogenous Concentrations: There is no readily available data on the circulating or tissue-specific concentrations of 15β-hydroxy-17β-estradiol in humans at any life stage.
Enzymology of Formation: The specific human CYP450 enzyme or other enzymes responsible for the 15β-hydroxylation of 17β-estradiol have not been definitively identified.
Receptor Binding and Activity: It is unknown whether 15β-hydroxy-17β-estradiol binds to estrogen receptors (ERα or ERβ) and, if so, with what affinity. Consequently, its potential estrogenic, anti-estrogenic, or other biological activities are purely speculative.
Downstream Metabolism: The metabolic fate of 15β-hydroxy-17β-estradiol is uncharacterized. It is not known if it is a terminal metabolite or a precursor to other steroid molecules.
Physiological Role: There are no studies linking this specific metabolite to any physiological processes, such as those in the fetal, neonatal, or adult stages.
In essence, while the chemical structure is known, the compound's biological identity is a blank slate.
Avenues for Future Academic Inquiry on 15β-hydroxy-17β-estradiol
The significant gaps in our understanding of 15β-hydroxy-17β-estradiol present numerous opportunities for future research. A foundational research program would need to address the most basic questions about this compound.
Key avenues for future academic inquiry include:
Development of Analytical Methods: The first crucial step is to develop sensitive and specific assays, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify 15β-hydroxy-17β-estradiol in biological samples such as plasma, urine, and tissue.
Screening for Endogenous Presence: Once analytical methods are established, systematic screening of biological samples from different populations (e.g., pregnant women, neonates, adults) is necessary to determine where and when this metabolite is present. The perinatal period would be a logical starting point based on existing literature on 15β-hydroxysteroids. nih.govnih.gov
Identification of Biosynthetic Enzymes: In vitro studies using a panel of recombinant human CYP450 enzymes could be performed to identify which enzymes are capable of catalyzing the 15β-hydroxylation of 17β-estradiol. Given its prominence in the fetus, CYP3A7 would be a primary candidate for investigation. nih.govnih.gov
Assessment of Biological Activity: Standard pharmacological assays are required to determine the binding affinity of 15β-hydroxy-17β-estradiol for ERα and ERβ. Subsequent cell-based reporter assays could then determine if the compound acts as an agonist, antagonist, or has no effect on estrogen receptor signaling.
Investigation of Metabolic Fate: Studies using radiolabeled 15β-hydroxy-17β-estradiol could be conducted in vitro (using liver and other tissue microsomes) and potentially in vivo in animal models to identify its downstream metabolites.
Addressing these fundamental questions would be the first step in moving 15β-hydroxy-17β-estradiol from a chemical entity to a metabolite with a known biological context.
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,15R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
QVQMPLATUBCZMQ-PDCGBLAGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H](C[C@@H]2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1C(CC2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation of 15beta Hydroxy 17beta Estradiol
Precursor Pathways in Steroidogenesis Leading to Estrogen Intermediates
The biosynthesis of estrogens, including the precursor to 15β-hydroxy-17β-estradiol, begins with cholesterol and proceeds through a series of intermediates. Key steps in this pathway involve the conversion of androgens to estrogens by the enzyme aromatase. In peripheral tissues, estrogens can be produced via the aromatase or the sulfatase pathways nih.gov. Aromatase converts androstenedione (B190577) and testosterone to estrone (B1671321) and 17β-estradiol, respectively nih.gov. Estrone can then be converted to 17β-estradiol by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) nih.govfrontiersin.orgnih.gov. This conversion is a critical step, as 17β-estradiol is the direct precursor for the formation of 15β-hydroxy-17β-estradiol. The interconversion between the highly active 17β-estradiol and the less active estrone is a key regulatory point in estrogen action nih.govresearchgate.net.
Enzymatic Catalysis of 15-Hydroxylation in Estradiol (B170435) Metabolism
The introduction of a hydroxyl group at the 15β position of 17β-estradiol is an oxidative metabolic reaction primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes oup.comnih.govwikipedia.orgnih.gov. These enzymes are responsible for the hydroxylation of estradiol at various positions, leading to a diverse range of metabolites wikipedia.orgresearchgate.net. The hydroxylation of estradiol is a major route of its metabolism, occurring predominantly in the liver but also in other tissues wikipedia.orgnih.gov.
Cytochrome P450 enzymes exhibit distinct regioselectivity and stereoselectivity in their catalytic activities oup.comnih.govacs.org. This means that a particular CYP isoform will preferentially hydroxylate a specific position on the steroid nucleus and in a specific stereochemical orientation (α or β). The formation of 15β-hydroxy-17β-estradiol is a result of the stereoselective action of a CYP enzyme at the C-15 position. For example, the bacterial CYP109B1 has been shown to produce 15β-hydroxylated forms of testosterone and related steroids with high selectivity mdpi.com. While this is a microbial enzyme, it demonstrates the principle of stereoselective hydroxylation at the 15β-position. In humans, the profile of hydroxylated metabolites, including the ratio of 15α- to 15β-isomers, will depend on the specific complement of CYP isoforms expressed in a given tissue oup.comnih.gov.
Detailed kinetic parameters for the 15β-hydroxylation of 17β-estradiol by specific human CYP isoforms are not extensively documented in the literature. However, studies on related reactions provide some insight. For example, research on estrogen 15α-hydroxylase in pig blastocysts has determined the apparent Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this enzyme. In mitochondrial-rich and microsomal fractions, the apparent Km for estradiol was 2.47 µM and 1.85 µM, and the apparent Vmax was 0.25 and 0.197 nmol/mg/min, respectively nih.gov. It is important to note that these values are for the 15α-isomer and were determined in a non-human species, but they provide an indication of the potential enzymatic efficiency of 15-hydroxylation.
| Cellular Fraction | Apparent Km (µM) | Apparent Vmax (nmol/mg/min) |
|---|---|---|
| Mitochondrial-rich | 2.47 | 0.25 |
| Microsomal | 1.85 | 0.197 |
While cytochrome P450 enzymes are the primary catalysts for the initial hydroxylation of estradiol, other enzymes, particularly 17β-hydroxysteroid dehydrogenases (17β-HSDs), play a crucial role in the subsequent metabolism of these compounds nih.govresearchgate.net. These enzymes catalyze the interconversion between 17β-hydroxy and 17-keto steroids nih.gov. Therefore, once 15β-hydroxy-17β-estradiol is formed, it can be acted upon by 17β-HSDs.
The presence of the hydroxyl group at the 17β-position of 15β-hydroxy-17β-estradiol makes it a substrate for oxidative 17β-HSDs, which can convert it to 15β-hydroxyestrone nih.govresearchgate.net. Conversely, 15β-hydroxyestrone can be converted back to 15β-hydroxy-17β-estradiol by reductive 17β-HSDs nih.govfrontiersin.org. This interconversion is a key aspect of its metabolism and regulates the local concentration of the more potent 17β-hydroxylated form. Several isoforms of 17β-HSD exist, with some favoring the reductive reaction (e.g., type 1) and others the oxidative reaction (e.g., type 2) nih.govfrontiersin.org. Additionally, biosynthetically prepared 15β-hydroxyestrone can be formed from 15β-hydroxy-17β-estradiol through incubations with human liver microsomes in the presence of NAD+ oup.com.
Identification and Characterization of Cytochrome P450 Isoforms (CYPs) Involved in 15-Hydroxylation
Tissue and Cellular Specificity of 15β-hydroxy-17β-estradiol Production
The production of 15β-hydroxy-17β-estradiol, like other estrogen metabolites, exhibits tissue and cellular specificity, which is largely dictated by the expression and activity of the relevant metabolizing enzymes.
The liver is a primary site for the metabolism of estrogens, including the formation of 15β-hydroxy-17β-estradiol. Studies utilizing human liver microsomes have successfully identified 15β-hydroxy-17β-estradiol as one of the numerous metabolites formed from the NADPH-dependent metabolism of 17β-estradiol. This confirms the liver's significant role in its biosynthesis. In these in vitro studies, 15β-hydroxyestrone was also biosynthetically prepared from 15β-hydroxy-17β-estradiol through incubations with human liver microsomes in the presence of NAD+ as a cofactor, further highlighting the liver's metabolic capacity.
While the liver is the main site of estrogen metabolism, extrahepatic tissues also contribute to the biotransformation of estradiol. Tissues such as the breast, uterus, and brain contain CYP enzymes and are therefore capable of local estrogen metabolism. However, specific data on the extrahepatic formation of 15β-hydroxy-17β-estradiol is not extensively detailed in the current scientific literature. The presence of various CYP isoforms in these tissues suggests the potential for local production of a wide array of hydroxylated estrogen metabolites.
The biosynthesis of 15β-hydroxy-17β-estradiol at the cellular level is linked to cell types that express the necessary CYP enzymes. In the liver, hepatocytes are the primary cells responsible for drug and steroid metabolism, and thus for the formation of hydroxylated estrogens.
In extrahepatic tissues, the specific cell types involved would be those expressing the relevant CYP isoforms. For instance, in the breast, both epithelial and stromal cells can metabolize estrogens. However, the specific contribution of different cell types to the formation of 15β-hydroxy-17β-estradiol has not been definitively established.
Regulatory Mechanisms of 15β-hydroxy-17β-estradiol Biosynthesis
The biosynthesis of 15β-hydroxy-17β-estradiol is regulated by complex mechanisms that control the expression and activity of the metabolizing enzymes. These include transcriptional and post-transcriptional regulation, as well as modulation by hormonal and environmental factors. While specific regulatory pathways for 15β-hydroxylation are not well-documented, the general principles of estrogen metabolism regulation provide a framework for understanding these processes.
The expression of CYP enzymes is controlled at both the transcriptional and post-transcriptional levels. Transcriptional regulation involves the binding of transcription factors to the promoter regions of CYP genes, thereby initiating or suppressing gene expression. For example, the expression of CYP1A1 is regulated by the aryl hydrocarbon receptor (AhR), while the expression of other CYPs is influenced by various nuclear receptors.
Post-transcriptional regulation can occur through mechanisms such as alternative splicing and regulation of mRNA stability, which can affect the final amount of functional enzyme produced. While these mechanisms are known to regulate various CYP enzymes involved in estradiol metabolism, their specific role in the regulation of the enzyme responsible for 15β-hydroxylation has not been elucidated.
The activity of the 15-hydroxylation pathway is likely influenced by a variety of hormonal and environmental factors that can modulate the expression and activity of the involved CYP enzymes.
Hormonal Modulators: Endogenous hormones, including estrogens themselves, can regulate the expression of CYP enzymes. For instance, estradiol has been shown to induce the expression of certain CYP isoforms. This suggests a feedback mechanism where the substrate can influence its own metabolism. Other hormones, such as progestins and androgens, may also play a role in modulating the enzymatic activity responsible for 15β-hydroxylation.
Environmental Modulators: A wide range of environmental compounds, including dietary constituents, pollutants, and pharmaceuticals, can act as inducers or inhibitors of CYP enzymes. For example, certain phytochemicals found in cruciferous vegetables are known to induce CYP1A1 activity, which could potentially alter the profile of estradiol metabolites. Conversely, other environmental chemicals may inhibit specific CYP isoforms, leading to a decrease in the formation of certain hydroxylated estrogens. The specific environmental modulators that affect the 15β-hydroxylation of estradiol are an area for further research.
Interactive Data Table: Cytochrome P450 Isoforms Involved in 17β-estradiol Hydroxylation
| CYP Isoform | Primary Hydroxylation Products of 17β-estradiol |
| CYP1A1 | 2-hydroxyestradiol, 15α-hydroxyestradiol, 6α-hydroxyestradiol, 4-hydroxyestradiol, 7α-hydroxyestradiol |
| CYP1A2 | 2-hydroxyestradiol, 4-hydroxyestradiol |
| CYP1B1 | 4-hydroxyestradiol, 2-hydroxyestradiol |
| CYP2A6 | Low activity for 2-hydroxylation |
| CYP2B6 | Low activity for 2-hydroxylation |
| CYP2C8 | Low activity for 2-hydroxylation |
| CYP2C9 | Low activity for 2-hydroxylation |
| CYP2C19 | Low activity for 2-hydroxylation |
| CYP2D6 | Low activity for 2-hydroxylation |
| CYP3A4 | 2-hydroxyestradiol, 4-hydroxyestradiol, 16α-hydroxyestradiol, 16β-hydroxyestradiol |
| CYP3A5 | 2-hydroxyestradiol, 4-hydroxyestradiol |
| CYP3A7 | Primarily 16α-hydroxylation of estrone |
| CYP4A11 | Little to no activity |
Note: The specific CYP isoform responsible for 15β-hydroxylation of 17β-estradiol is not definitively identified in the referenced literature.
Insufficient Scientific Data Available for 15Beta-hydroxy-17beta-estradiol
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound 15Beta-hydroxy-17beta-estradiol . The existing body of scientific work does not provide the detailed findings necessary to construct an article that adheres to the requested outline focusing solely on this specific molecule.
Extensive searches for data on the molecular interactions and receptor dynamics of 15Beta-hydroxy-17beta-estradiol have yielded no specific results for the following required sections:
Interaction with Nuclear Estrogen Receptors (ERα and ERβ):
No studies detailing the ligand binding affinity and specificity of 15Beta-hydroxy-17beta-estradiol for ERα and ERβ were found.
There is no available research on the specific conformational changes induced in ERα and ERβ upon binding to this particular compound.
Information regarding the differential activation of ERα and ERβ transactivation by 15Beta-hydroxy-17beta-estradiol is not present in the reviewed literature.
Engagement with Membrane-Associated Estrogen Receptors (e.g., GPER1):
There is no evidence or research concerning the engagement of 15Beta-hydroxy-17beta-estradiol with GPER1 or other membrane-associated estrogen receptors.
Consequently, there is no information on any rapid non-genomic signaling pathways that might be initiated by this compound.
Data on receptor-mediated protein-protein interactions resulting from the binding of 15Beta-hydroxy-17beta-estradiol is also unavailable.
The vast majority of published research focuses on the parent compound, 17beta-estradiol, and its more prevalent metabolites. While general principles of estrogen receptor interaction are well-documented for these related compounds, providing such information would not meet the strict requirement to focus solely on 15Beta-hydroxy-17beta-estradiol.
Due to the absence of specific scientific data for 15Beta-hydroxy-17beta-estradiol, it is not possible to generate the requested professional and authoritative article while adhering to the principles of scientific accuracy and the explicit constraints of the prompt.
Molecular Interactions and Receptor Dynamics of 15beta Hydroxy 17beta Estradiol
Interaction with Other Steroid Receptors and Transcription Factors
The interaction of estrogens with steroid receptors is a cornerstone of their biological activity. Estradiol (B170435) and its metabolites primarily exert their effects through two specific estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors. nih.govnih.gov Upon binding, the estrogen-receptor complex can directly bind to estrogen response elements (EREs) on DNA or interact with other transcription factors to modulate gene expression. nih.govnih.gov
The transcriptional activity of estrogens is highly dependent on the specific ligand, the estrogen receptor subtype (ERα or ERβ), the cellular context, and the specific gene promoter. houstonmethodist.org For instance, 17β-estradiol can activate gene expression through ERα by interacting with the Sp1 transcription factor, a mechanism that is crucial for the regulation of various growth-related genes. nih.govhoustonmethodist.org This interaction can occur without the estrogen receptor directly binding to a classic ERE. nih.gov
Given that 15β-hydroxy-17β-estradiol is a structural analog of 17β-estradiol, it is plausible that it also interacts with ERα and ERβ. The nature and affinity of this binding would be a critical determinant of its biological activity. For example, other hydroxylated metabolites of estradiol, such as 4-hydroxyestradiol, have been shown to bind to the estrogen receptor, albeit with different affinities and subsequent biological effects compared to the parent hormone. nih.gov 4-hydroxyestradiol, for instance, competitively inhibits the binding of estradiol to the estrogen receptor with a high affinity. medchemexpress.com
The specific conformational change induced in the estrogen receptor upon ligand binding dictates the recruitment of co-activator or co-repressor proteins, which in turn determines the transcriptional outcome. nih.govusfca.edu Therefore, the unique structure of 15β-hydroxy-17β-estradiol would likely induce a distinct conformational state in ERα and ERβ, leading to a specific profile of gene regulation. However, without direct experimental evidence, the precise nature of these interactions and their downstream consequences remain speculative.
Enzyme Interactions and Modulation of Steroidogenic Pathways
The physiological environment is characterized by a complex interplay of enzymes that regulate the synthesis and metabolism of steroid hormones. The interaction of 15β-hydroxy-17β-estradiol with key enzymes in steroidogenic pathways would be crucial in determining its local concentration and biological impact.
The 17β-hydroxysteroid dehydrogenase (HSD17B) family of enzymes plays a pivotal role in the final steps of sex steroid biosynthesis, catalyzing the interconversion between 17-keto and 17β-hydroxy steroids. wikipedia.orgnih.gov There are several isoforms of HSD17B, with some, like HSD17B1, primarily acting in a reductive capacity to produce potent estrogens like 17β-estradiol from the less active estrone (B1671321). nih.govmdpi.com Conversely, other isoforms, such as HSD17B2, are mainly oxidative, inactivating potent hormones. mdpi.com
The interaction of 15β-hydroxy-17β-estradiol with these enzymes is not well-documented. However, based on the principle of substrate specificity, it is conceivable that it could act as a substrate or an inhibitor for certain HSD17B isoforms. For instance, a study has described the biosynthetic preparation of 15β-hydroxyestrone from its corresponding 15β-hydroxy-17β-estradiol metabolite through incubation with human liver microsomes in the presence of NAD+, suggesting that it can be a substrate for an oxidative HSD17B enzyme. oup.com
The table below summarizes the primary functions of some key HSD17B enzymes that could potentially interact with 15β-hydroxy-17β-estradiol.
| Enzyme | Primary Function | Potential Interaction with 15β-hydroxy-17β-estradiol (Hypothetical) |
| HSD17B1 | Converts estrone to the more potent 17β-estradiol. nih.govmdpi.com | Could potentially be inhibited by 15β-hydroxy-17β-estradiol, thereby reducing the local production of 17β-estradiol. |
| HSD17B2 | Oxidizes 17β-estradiol to the less active estrone. mdpi.com | May recognize 15β-hydroxy-17β-estradiol as a substrate, converting it to 15β-hydroxyestrone. |
| Other HSD17B Isoforms | Various reductive and oxidative activities with differing substrate specificities. nih.gov | Could be involved in the metabolism or synthesis of 15β-hydroxy-17β-estradiol. |
Aromatase (CYP19A1) is a critical enzyme in estrogen synthesis, responsible for converting androgens into estrogens. mdpi.comnih.gov It is a key target for the treatment of hormone-dependent cancers. nih.govyoutube.com The influence of hydroxylated estrogen metabolites on aromatase activity is an area of active research.
There is no direct evidence to suggest that 15β-hydroxy-17β-estradiol significantly modulates aromatase activity. The primary role of aromatase is the aromatization of the A-ring of androgens, and its substrates are typically androstenedione (B190577) and testosterone. mdpi.com While some flavonoids, which are structurally different from steroids, have been shown to inhibit both aromatase and 17β-HSD activities, information on the effect of estrogen metabolites like 15β-hydroxy-17β-estradiol on aromatase is lacking. researchgate.net
It is more likely that 15β-hydroxy-17β-estradiol is a product of downstream estrogen metabolism rather than a modulator of its initial synthesis via aromatase. The hydroxylation of estradiol at various positions, including the formation of catechol estrogens and other metabolites like estriol, is a major metabolic pathway catalyzed by cytochrome P450 enzymes. wikipedia.orgnih.gov The formation of 15β-hydroxy-17β-estradiol would fall into this category of metabolic diversification of the primary estrogen, 17β-estradiol.
Based on the current scientific literature, a detailed article on the specific cellular and subcellular mechanisms of action for the chemical compound “15Beta-hydroxy-17beta-estradiol” cannot be generated. Extensive searches for research dedicated to this particular estradiol metabolite did not yield specific data required to fulfill the requested outline.
The vast majority of available research focuses on the primary estrogen, 17beta-estradiol. While this research provides a deep understanding of how estrogens, in general, exert their effects on a cellular level, it is not scientifically accurate to extrapolate these findings directly to 15Beta-hydroxy-17beta-estradiol. Hydroxylation at the 15-beta position can significantly alter the molecule's three-dimensional structure, its binding affinity for estrogen receptors (ERα and ERβ), and its subsequent interactions with cellular machinery.
Therefore, providing a scientifically rigorous and accurate article that adheres to the specific outline—detailing target genes, co-regulator recruitment, and modulation of specific signaling pathways for 15Beta-hydroxy-17beta-estradiol—is not possible with the currently available scientific information. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.
Further research specifically investigating the molecular interactions and cellular effects of 15Beta-hydroxy-17beta-estradiol is needed to provide the detailed information requested.
Cellular and Subcellular Mechanisms of Action of 15beta Hydroxy 17beta Estradiol
Effects on Cellular Processes in In Vitro Models
Regulation of Cell Proliferation and Cell Cycle Progression
No specific studies detailing the effects of 15-beta-hydroxy-17-beta-estradiol on the regulation of cell proliferation or cell cycle progression in in vitro models were identified. Research on other estrogens, such as 17-beta-estradiol, has shown varied effects on cell proliferation, often dependent on the cell type and concentration; however, no such data exists for 15-beta-hydroxy-17-beta-estradiol.
Induction or Inhibition of Apoptosis and Cell Survival
There is no available scientific literature that investigates the role of 15-beta-hydroxy-17-beta-estradiol in the induction or inhibition of apoptosis or its impact on cell survival pathways. The apoptotic and survival effects of other estrogens are complex and context-dependent, but these findings cannot be extrapolated to 15-beta-hydroxy-17-beta-estradiol without direct experimental evidence.
Differentiation and Morphogenesis Studies
A comprehensive search of scientific databases yielded no studies on the effects of 15-beta-hydroxy-17-beta-estradiol on cellular differentiation or morphogenesis. The influence of estrogens on these processes is an area of active research for compounds like 17-beta-estradiol, but similar investigations have not been published for 15-beta-hydroxy-17-beta-estradiol.
Oxidative Stress and Redox Cycling Mechanisms
No research articles or data were found that describe the involvement of 15-beta-hydroxy-17-beta-estradiol in oxidative stress or redox cycling mechanisms. While the phenolic ring of estrogens can theoretically participate in redox reactions, the specific actions of 15-beta-hydroxy-17-beta-estradiol in this regard have not been experimentally determined.
Epigenetic Modifications (e.g., DNA Methylation, Histone Acetylation)
There is a lack of available research on whether 15-beta-hydroxy-17-beta-estradiol can induce epigenetic modifications, such as DNA methylation or histone acetylation. The epigenetic effects of other estrogens are a significant area of study, but no such data has been published for 15-beta-hydroxy-17-beta-estradiol.
Biological Roles and Physiological Significance in Pre Clinical and Animal Models
Reproductive System Physiology in Animal Models
Ovarian Function and Oogenesis (e.g., Meiotic Resumption in Fish Oocytes)
No specific studies were identified that investigated the role of 15β-hydroxy-17β-estradiol in ovarian function, oogenesis, or specifically its effect on the meiotic resumption in fish oocytes. Research in this area primarily details the actions of other steroids like 17α,20β-dihydroxy-4-pregnen-3-one (in salmonids) as the maturation-inducing hormone. nih.govnih.gov
Uterine and Endometrial Responsiveness in Rodent Models
There is a lack of available scientific literature detailing the specific effects of 15β-hydroxy-17β-estradiol on uterine and endometrial responsiveness in rodent models. Studies on uterine tissue in rodents have largely focused on the proliferative effects of 17β-estradiol. nih.govnih.gov
Neuroendocrine Regulation and Central Nervous System Effects
Hypothalamic Activity and Energy Homeostasis in Rodents
Specific data on the role of 15β-hydroxy-17β-estradiol in modulating hypothalamic activity and energy homeostasis in rodents is not available in the current scientific literature. The regulation of energy balance by estrogens in the hypothalamus is a well-studied area, but the research is centered on the actions of 17β-estradiol. nih.govfrontiersin.orgnih.gov
Cognitive Function and Neuroprotection (non-clinical mechanistic studies)
There were no non-clinical mechanistic studies found that specifically investigate the effects of 15β-hydroxy-17β-estradiol on cognitive function or its potential for neuroprotection. The neuroprotective effects of estrogens described in the literature are predominantly attributed to 17β-estradiol and its actions via estrogen receptors. nih.govresearchgate.net
Immune System Modulation in Animal Models
Further investigation is required to determine the specific physiological effects of "15Beta-hydroxy-17beta-estradiol" as distinct from other estrogenic compounds. Without available research findings, it is not possible to provide an accurate and informative article on this particular subject.
Based on a comprehensive review of available scientific literature, there is currently a lack of specific research data on the biological roles and physiological significance of the chemical compound 15β-hydroxy-17β-estradiol in the context of metabolic regulation in pre-clinical and animal models.
Specifically, detailed studies focusing on its effects on adipose tissue biology and glucose homeostasis appear to be absent from published research. While 15β-hydroxy-17β-estradiol is recognized as a metabolite of 17β-estradiol, its independent physiological functions, particularly in metabolic regulation, have not been elucidated. The majority of research focuses on the parent compound, 17β-estradiol, and its other major metabolites.
Therefore, it is not possible to provide a detailed, data-driven article with the specific sections and subsections requested in the outline. The necessary research findings, data for tables, and detailed discussions on the metabolic roles of 15β-hydroxy-17β-estradiol in animal models are not available in the current body of scientific literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
